molecular formula C7H12O B041784 1-Cyclopentylethanone CAS No. 6004-60-0

1-Cyclopentylethanone

Cat. No. B041784
CAS RN: 6004-60-0
M. Wt: 112.17 g/mol
InChI Key: LKENTYLPIUIMFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Cyclopentylethanone and related cyclopentenone units are synthesized through various methods. One approach involves the cyclopentenone unit as a powerful synthon for creating a broad diversity of chemical modifications, highlighting its importance in asymmetric synthesis of chiral molecules. This includes enantioselective and asymmetric syntheses via chemical and enzymatic resolution, asymmetric synthesis through reactions like the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions (Simeonov et al., 2016).

Molecular Structure Analysis

The molecular structure of cyclopentyl-related compounds reveals diverse and complex arrangements. For instance, an extended-quinone derivative exhibits a non-planar structure involving bond alternation along the molecular periphery, indicative of the intricate molecular architecture that cyclopentyl moieties can adopt (Kurata et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving cyclopentyl compounds are varied and highly specific. The synthesis of cyclopent(a)azulenes and methylenecyclopent(a)azulene derivatives, for example, involves bromination and succeeding dehydrobromination, demonstrating the reactive versatility of cyclopentyl-containing compounds (Yasunami et al., 1993).

Scientific Research Applications

  • Anticancer Drug Design : Cyclopentenone-bearing compounds, closely related to 1-Cyclopentylethanone, demonstrate potential in anticancer clinical research. They could be strategic in developing novel therapeutic molecules that target specific proteins in cells (Conti, 2006).

  • Inhibition of NO Production : Cyclopenicillone, derived from cyclopentenone, shows dose-dependent inhibition of LPS-induced NO production in macrophages. This suggests potential applications in inflammation and immune response studies (Lin et al., 2011).

  • Neuroprotective Effects : 5-Hydroxycyclopenicillone, a newly discovered cyclopentenone, exhibits moderate antioxidative properties, anti-Aβ fibrillization properties, and neuroprotective effects. This compound could serve as a free radical scavenger (Fang et al., 2017).

  • Molecular Electrochemical Sensors : A study on a compound closely related to 1-Cyclopentylethanone showed its potential as a molecular electrochemical sensor for divalent metal ions. This has implications in the development of redox switches and sensors (Siemeling et al., 2004).

  • Photochemical Reactions : Photoexcited cyanoanthracenes can induce dimerization, nucleophilic addition, and oxygenation reactions in 1,1-diarylethylenes, producing various products. This research is relevant to photochemical studies and synthetic chemistry (Mattes & Farid, 1986).

  • Polyurethane Synthesis : A scalable and cost-effective method for synthesizing 1,3-cyclopentanediol from lignocellulose has been developed, which has applications in polyurethane synthesis (Li et al., 2016).

  • Gel Formation : Certain cyclo(L-Tyr-L-Lys) derivatives can form organo- and hydrogels in various polar organic solvents, demonstrating the potential for material science applications (Xie et al., 2009).

properties

IUPAC Name

1-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKENTYLPIUIMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208768
Record name Ethanone, 1-cyclopentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylethanone

CAS RN

6004-60-0
Record name Cyclopentyl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6004-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-cyclopentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylethanone
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTYL METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CM8FC0UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
G Schmidt, MH Bolli, C Lescop… - … Process Research & …, 2016 - ACS Publications
… The first intermediate is 2-cyclopentyl-6-methoxyisonicotinic acid whose skeleton was built from 1-cyclopentylethanone, ethyl oxalate, and cyanoacetate in a Guareschi–Thorpe reaction …
Number of citations: 8 pubs.acs.org
X Li, X Shao, X Zhang, Q Zhao, H Lai, B Cui… - Organic & …, 2022 - pubs.rsc.org
… dehydrogenative couplings of furfuryl alcohol with acetone, 2-pentanone, pinacolone, 4-methyl-2-pentanone, 3-methyl-2-pentanone, 5-methyl-2-hexanone, and 1-cyclopentylethanone …
Number of citations: 1 pubs.rsc.org
EBE Kristiani, LH Nugroho, S Moeljopawiro… - Tropical Journal of …, 2016 - ajol.info
Purpose: To evaluate the cytotoxic activity of chloroform and water root extracts of Albertisia papuana Becc. on T47D cell line and identify the volatile compounds of the extracts. Methods…
Number of citations: 13 www.ajol.info
S Deng, Z Wang, Q Gu, F Meng, J Li, H Wang - Fuel processing technology, 2011 - Elsevier
The possibility of extracting hydrocarbons from Huadian oil shale by sub-critical water was found in a stainless steel vessel. The effects of temperature and pressure on the extraction of …
Number of citations: 76 www.sciencedirect.com
OFT BLOG - allfordrugs.com
… 1934, 377-378 discloses the preparation of 1 -cyclopentylethanone, which is a key building block in the new process of the present invention, by using ethyl 1 -acetoacetate as a starting …
Number of citations: 0 www.allfordrugs.com
TF Pahutski, OK Ahmad, EA Marshall… - Pest Management …, 2023 - Wiley Online Library
… Reaction of 1-cyclopentylethanone 13 with dimethylformamide dimethyl acetal followed by treatment with hydrazine hydrate afforded 3-cyclopentylpyrazole 15. The 1-pyridyl group was …
Number of citations: 2 onlinelibrary.wiley.com
A Burdack-Freitag, P Schieberle - Journal of Agricultural and Food …, 2010 - ACS Publications
Application of a comparative aroma extract dilution analysis on aroma distillates isolated from either raw Italian hazelnuts or a roasted hazelnut material produced thereof revealed 37 …
Number of citations: 87 pubs.acs.org
FK Ofosu, R Chelliah, EBM Daliri… - Journal of Food …, 2021 - Wiley Online Library
The antibacterial effect of volatile compounds in millets and cereal by‐products was investigated. Hexane extracts of rice bran (RB), corn cob (CC), green (GM), and yellow millets (YM) …
Number of citations: 5 ifst.onlinelibrary.wiley.com
MD Guillen, ML Ibargoitia - Journal of Agricultural and Food …, 1998 - ACS Publications
A commercial aqueous smoke preparation was exhaustively extracted, using dichloromethane as solvent, until the carrier had totally lost its smoky odor. Qualitative and quantitative …
Number of citations: 180 pubs.acs.org
T Li, H Li, G Huang, X Shen, S Wang, C Li - Journal of Analytical and …, 2021 - Elsevier
The development of a carbon-based catalyst for selective transformation of renewable lignin to value-added chemicals is a fascinating chemical upgrade route. In this study, the highly …
Number of citations: 15 www.sciencedirect.com

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